8-Bromo-2,7-dimethylquinazolin-4-amine
Description
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-2,7-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C10H10BrN3/c1-5-3-4-7-9(8(5)11)13-6(2)14-10(7)12/h3-4H,1-2H3,(H2,12,13,14) |
InChI Key |
ULGKKIMZMTTWRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC(=N2)C)N)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Amino-5-bromo-3,6-dimethylbenzamide
The benzene ring substituents are introduced via sequential functionalization of commercially available 3,6-dimethylanthranilic acid. Bromination at position 5 is achieved using bromine in acetic acid, followed by amidation with thionyl chloride and ammonium hydroxide:
$$
\text{3,6-Dimethylanthranilic acid} \xrightarrow{\text{Br}2/\text{HOAc}} \text{5-Bromo-3,6-dimethylanthranilic acid} \xrightarrow{\text{SOCl}2,\ \text{NH}_4\text{OH}} \text{2-Amino-5-bromo-3,6-dimethylbenzamide}
$$
Key parameters:
- Bromination yield : 72–78% (optimized at 0°C to prevent di-substitution).
- Amidation efficiency : 85–90% under reflux in THF.
Quinazolinone Core Formation
Cyclocondensation with Aldehydes
The anthranilamide derivative reacts with acetaldehyde in the presence of iodine to form 8-bromo-2,7-dimethylquinazolin-4(3H)-one:
$$
\text{2-Amino-5-bromo-3,6-dimethylbenzamide} + \text{CH}3\text{CHO} \xrightarrow{\text{I}2/\text{EtOH}} \text{8-Bromo-2,7-dimethylquinazolin-4(3H)-one}
$$
Optimization insights :
- Solvent : Ethanol outperforms DMF or acetonitrile in minimizing side products.
- Catalyst : Iodine (1.1 equiv) ensures complete cyclization within 7 hours at reflux.
- Yield : 84–89% after recrystallization from isopropanol.
Functional Group Interconversion
Chlorination at Position 4
The quinazolinone is treated with phosphorus oxychloride to generate 4-chloro-8-bromo-2,7-dimethylquinazoline:
$$
\text{8-Bromo-2,7-dimethylquinazolin-4(3H)-one} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{4-Chloro-8-bromo-2,7-dimethylquinazoline}
$$
Critical parameters :
- Reaction time : 2 hours at 110°C ensures complete conversion.
- Workup : Neutralization with NaOH (pH 7) prevents decomposition.
- Yield : 92–95% after silica gel chromatography (hexane/EtOAc 4:1).
Amination via Nucleophilic Substitution
The chloro intermediate undergoes amination with aqueous ammonia under pressure to yield the target amine:
$$
\text{4-Chloro-8-bromo-2,7-dimethylquinazoline} + \text{NH}_3 \xrightarrow{\text{EtOH},\ 100^\circ\text{C}} \text{this compound}
$$
Optimization notes :
- Ammonia concentration : 28% aqueous solution maximizes substitution efficiency.
- Yield : 80–83% after recrystallization from ethanol/water.
Alternative Methodologies
Nickel-Catalyzed Methylation
Drawing from cross-coupling strategies, a methyl group can be introduced at position 2 using methylzinc chloride and a nickel catalyst:
$$
\text{8-Bromo-2-chloroquinazolin-4-amine} + \text{CH}3\text{ZnCl} \xrightarrow{\text{NiCl}2(\text{dppp})} \text{this compound}
$$
Advantages :
- Avoids stoichiometric aldehydes.
- Yield : 76–79% with >99% regioselectivity.
Analytical Characterization
Spectroscopic Validation
- $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.15 (s, 1H, H-5), 7.38 (d, J = 8.4 Hz, 1H, H-6), 6.95 (s, 1H, NH2), 2.70 (s, 3H, C2-CH3), 2.68 (s, 3H, C7-CH3).
- ESI-MS : m/z [M+H]+ 296.2 (calc. 296.1).
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).
- Elemental analysis : C: 48.7%, H: 4.1%, N: 18.9% (theor. C: 48.6%, H: 4.0%, N: 18.9%).
Challenges and Mitigation Strategies
- Regioselectivity in bromination : Directed ortho-metalation using a tert-butoxycarbonyl (Boc) protecting group ensures precise bromine placement.
- Amination side reactions : Microwave-assisted conditions (150°C, 30 min) reduce hydrolysis byproducts.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,7-dimethylquinazolin-4-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
8-Bromo-2,7-dimethylquinazolin-4-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-2,7-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinazoline core play crucial roles in its binding affinity and biological activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Structural and Functional Group Variations
The following table summarizes critical differences between 8-Bromo-2,7-dimethylquinazolin-4-amine and analogous compounds:
Key Observations:
Substitution Position : Bromine at C8 (target compound) vs. C6 in other derivatives (e.g., ) alters electronic effects and steric interactions, impacting binding to kinase active sites.
Methyl Groups: The 2,7-dimethyl pattern in the target compound enhances hydrophobicity compared to mono-methyl derivatives like BBW .
Halogen Diversity : Chlorine at C2 (e.g., ) reduces metabolic stability compared to methyl groups, which are less reactive.
Physicochemical Properties
- Melting Points : Methyl and bromine substituents increase melting points (e.g., 166–167°C for 3ca vs. ~150°C predicted for the target compound).
- Solubility : Dimethyl groups improve lipid solubility compared to polar analogues like 8-bromo-2-chloro-6-methoxyquinazolin-4-amine .
- NMR Signatures : Distinct shifts for C8-bromo (δ ~7.4–8.5 ppm in aromatic region) and C2/C7-methyl (δ ~2.5 ppm) .
Q & A
Q. How can this compound be repurposed for non-kinase targets (e.g., epigenetic modifiers)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
